REACTION_CXSMILES
|
[F:1][C:2]1[CH:24]=[CH:23][C:5]([CH2:6][C:7]2[N:11]([CH2:12][C:13]([O:15]C)=[O:14])[N:10]=[C:9]([C:17]3[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=3)[CH:8]=2)=[CH:4][CH:3]=1.C1COCC1.[Li+].[OH-]>CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][C:7]2[N:11]([CH2:12][C:13]([OH:15])=[O:14])[N:10]=[C:9]([C:17]3[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=3)[CH:8]=2)=[CH:23][CH:24]=1 |f:2.3|
|
Name
|
|
Quantity
|
235 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CC2=CC(=NN2CC(=O)OC)C2=CC=NC=C2)C=C1
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 12 liter, three-neck, round bottom flask equipped with mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
the majority of the THF was removed by rotary evaporation
|
Type
|
FILTRATION
|
Details
|
the white precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
After being dried under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CC2=CC(=NN2CC(=O)O)C2=CC=NC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |